

Vinburnine's Impact on Cognitive Function: A Statistical Validation and Comparative Analysis

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Compound of Interest

Compound Name: Vinburnine

Cat. No.: B1683052

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This guide provides an objective comparison of **Vinburnine**'s performance in enhancing cognitive function against other nootropic agents. The analysis is supported by available experimental data from both preclinical and clinical studies. Due to the limited availability of direct human clinical trial data for **Vinburnine**, this guide incorporates findings from studies on closely related compounds, such as Vincamine, to provide a comprehensive overview.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on **Vinburnine** and its related compounds, as well as a common nootropic alternative, Piracetam.

Table 1: Preclinical and Clinical Efficacy of **Vinburnine** and Related Compounds on Cognitive Function

Compound	Study Type	Subjects	Dosage	Duration	Cognitive Assessment Tools	Key Quantitative Findings	Reference
Vinburnine	Preclinical (Animal Model of Amnesia)	Mice	Up to 20 mg/kg (IP)	Single Dose	Step-through passive avoidance, Shuttle-box active avoidance	Dose-related reduction in the disrupting effect of scopolamine and pentylenetetrazol-induced seizures on memory retention and acquisition. Effect was more pronounced than Vincamine and Nicergoline in some tests.	[1]
	Clinical Trial	28 patients	80 mg/day	At least 20 days	Not specified	Overall improve	[2]

(-)nebuna monine)	(Double- Blind)	with chronic brain ischemia	for 5 days, then 60 mg/day	ment of 31% compare d to 18% with Nicergoli ne. Influence d some symptom s more rapidly and significan tly.			
Vincamin e	Clinical Trial (Double- Blind, Placebo- Controlle d)	142 patients with mild to moderate dementia (DAT and MID)	30 mg twice daily	12 weeks	SKT, BGP (‘need for help’ subscale) , SCAG	54% of patients improved in cognitive performa nce (SKT), 50% in ‘need for help’ (BGP), and 23% in clinical symptom s (SCAG) with a response criterion of 15% improve ment. No	[3]

						patients on placebo met this criterion for SCAG.
						Statistical ly significan t improve ments on CGI and SKT for doses of 30mg and 60mg per day. [2] Evidence consider ed inconclus ive for widespre ad clinical use due to study limitation s.
Vinpoceti ne	Meta- analysis of 3 RCTs	583 people with dementia	30-60 mg/day	Up to 1 year	Clinical Global Impressi on Scale (CGI), Syndrom -Kurztest (SKT)	

DAT: Dementia of the Alzheimer Type; MID: Multi-Infarct Dementia; SKT: Short Cognitive Performance Test; BGP: Beurteilungsskala für geriatrische Patienten (Rating Scale for Geriatric Patients); SCAG: Sandoz Clinical Assessment Geriatric scale.

Table 2: Efficacy of Piracetam in Cognitive Impairment (for comparison)

Study Type	Subjects	Dosage	Duration	Cognitive Assessment Tools	Key Quantitative Findings	Reference
Meta-analysis of 19 Double-Blind, Placebo-Controlled Studies	Elderly patients with dementia or cognitive impairment	Not specified	Not specified	Clinical Global Impression of Change	Demonstrates a significant difference in favor of piracetam over placebo.	[4][5]

Experimental Protocols

Preclinical Study: Vinburnine in Scopolamine-Induced Amnesia in Mice

- Objective: To assess the activity of **Vinburnine** (VNB) on drug-induced learning and memory impairments and compare it with Vincamine (VNC) and Nicergoline (NCG).
- Animal Model: Mice were used to create an experimental model of retrograde amnesia.
- Amnesia Induction: Amnesia was induced by intraperitoneal (IP) injection of scopolamine (3 mg/kg), an anticholinergic drug that impairs memory.
- Intervention: **Vinburnine** was administered via IP injection at doses up to 20 mg/kg.
- Cognitive Assessment:
 - Step-through passive avoidance test: This test measures the ability of the mice to remember an aversive stimulus (e.g., a mild foot shock) associated with a specific environment. A longer latency to enter the "shock" compartment indicates better memory retention.

- Shuttle-box active avoidance test: This test assesses the acquisition of a learned response to avoid an aversive stimulus. An increase in the number of successful avoidances indicates improved learning.
- Key Findings: **Vinburnine** was found to reduce the disruptive effects of scopolamine on memory retention and acquisition in a dose-dependent manner. The study noted that this effect was more pronounced than that of Vincamine and Nicergoline in some of the tests performed. The antagonism of scopolamine's effects suggests that **Vinburnine**'s mechanism of action may involve the stimulation of acetylcholine neurotransmission.[\[1\]](#)

Clinical Trial: Vincamine in Dementia

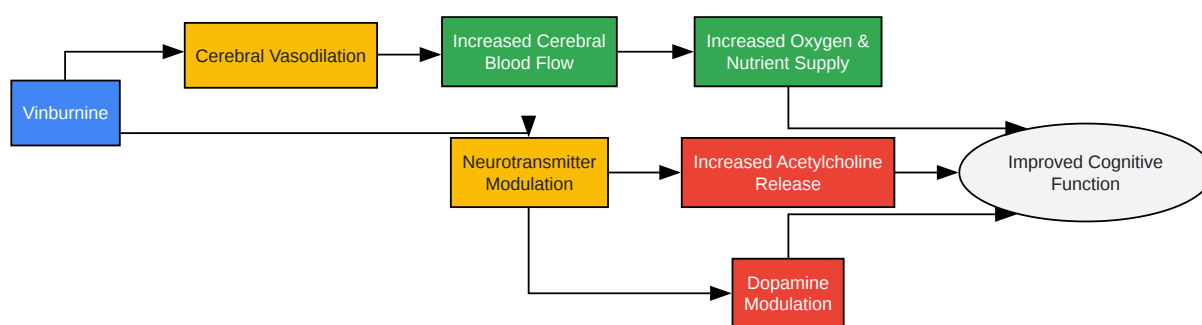
- Objective: To investigate the therapeutic efficacy of Vincamine in patients with primary degenerative and vascular dementia.
- Study Design: A 12-week, double-blind, placebo-controlled, randomized multicenter trial.
- Participants: 152 male and female patients aged between 50 and 85 years with a diagnosis of mild to moderate dementia of the Alzheimer type (DAT) or multi-infarct dementia (MID), established according to DSM-III-R criteria.
- Intervention: Patients received either 30 mg of Vincamine or a placebo twice daily for 12 weeks.
- Cognitive and Functional Assessment:
 - Short Cognitive Performance Test (SKT): A psychometric test to assess deficits in attention and short-term memory.[\[6\]](#)
 - Beurteilungsskala für geriatrische Patienten (BGP) - 'need for help' subscale: A nurse's rating scale for geriatric patients to assess their level of dependency.
 - Sandoz Clinical Assessment Geriatric (SCAG) scale: A rating scale used for the evaluation of pharmacotherapy in senile dementia, covering 18 items related to cognitive function, mood, and behavior.[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - Clinical Global Impression (CGI): A global assessment of the patient's overall clinical state.

- Key Findings: The study demonstrated that Vincamine was statistically significantly superior to placebo across all four target variables (SKT, BGP, SCAG, and CGI). A responder analysis, with a 15% improvement threshold, showed that 54% of patients on Vincamine improved in cognitive performance (SKT), and 50% showed a reduced 'need for help' (BGP).
[3]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Vinburnine

Vinburnine's cognitive-enhancing effects are believed to be multifactorial, primarily involving cerebral vasodilation and modulation of key neurotransmitter systems.[7][11]

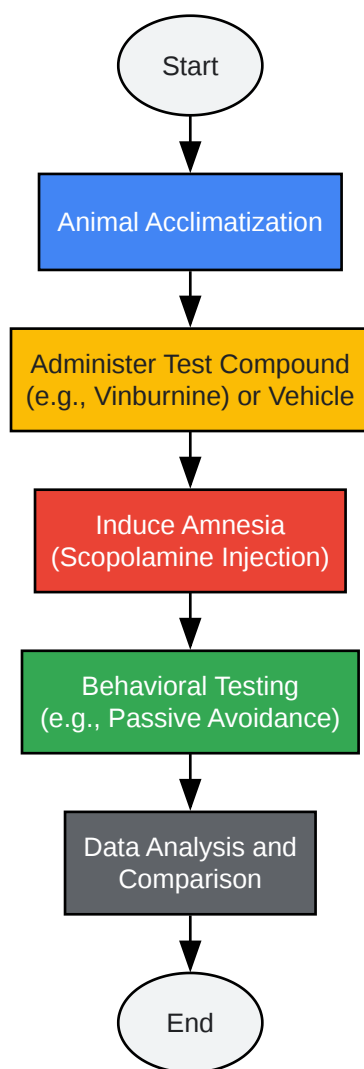


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Proposed multifaceted mechanism of action of **Vinburnine**.

Experimental Workflow for Scopolamine-Induced Amnesia Model

The following diagram illustrates the typical workflow for inducing and assessing the effects of a nootropic agent in a scopolamine-induced amnesia model in rodents.

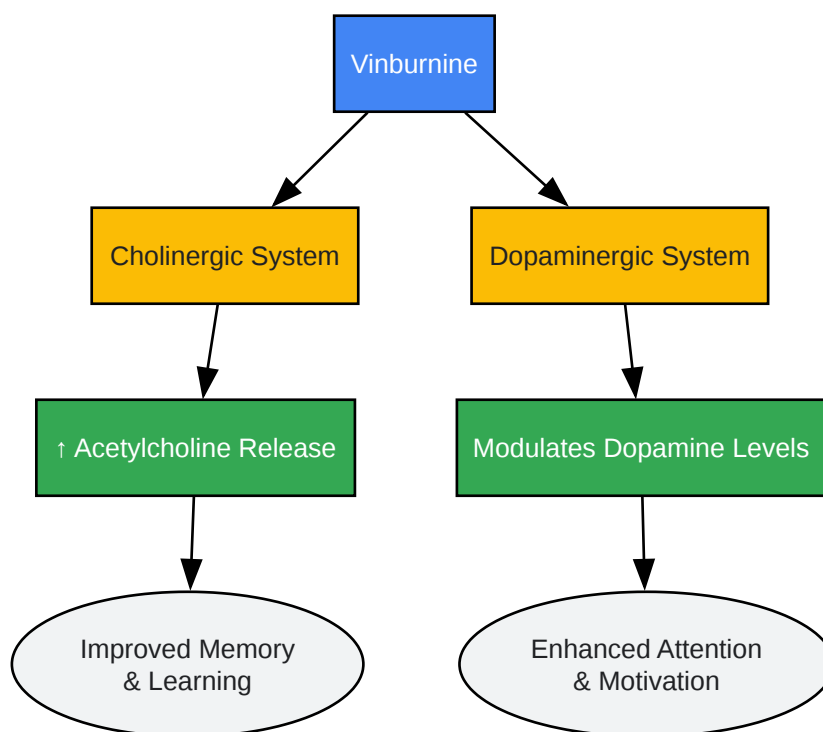


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Workflow for scopolamine-induced amnesia experiments.

Logical Relationship of Vinburnine's Effects on Neurotransmission

Vinburnine's influence on acetylcholine and dopamine pathways is a key aspect of its potential nootropic effects.



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Vinburnine's modulation of neurotransmitter systems.

In conclusion, while direct quantitative evidence from human clinical trials on **Vinburnine** is limited, preclinical data and studies on the closely related compound Vincamine provide a basis for its potential cognitive-enhancing effects. Its multifaceted mechanism of action, involving improved cerebral blood flow and modulation of key neurotransmitter systems, presents a compelling case for further investigation. Researchers are encouraged to consider the methodologies and findings presented in this guide for future study design and comparative analysis in the field of nootropics.

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